BenchChemオンラインストアへようこそ!

Methyl 3-(1-ethyl-1h-imidazol-2-yl)-2-hydroxypropanoate

Lipophilicity ADME Membrane permeability

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate (CAS 1534489-54-7) is a racemic imidazolyl hydroxyester building block with molecular formula C9H14N2O3 and molecular weight 198.22 g/mol. The compound features an N-ethyl-substituted imidazole ring linked via a methylene bridge to a 2-hydroxypropanoate methyl ester backbone, bearing one asymmetric center and a calculated LogP of -0.186.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
Cat. No. B13603840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-ethyl-1h-imidazol-2-yl)-2-hydroxypropanoate
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CC(C(=O)OC)O
InChIInChI=1S/C9H14N2O3/c1-3-11-5-4-10-8(11)6-7(12)9(13)14-2/h4-5,7,12H,3,6H2,1-2H3
InChIKeyBRIHPKDREOLZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate – CAS 1534489-54-7: Core Physicochemical and Procurement Profile


Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate (CAS 1534489-54-7) is a racemic imidazolyl hydroxyester building block with molecular formula C9H14N2O3 and molecular weight 198.22 g/mol . The compound features an N-ethyl-substituted imidazole ring linked via a methylene bridge to a 2-hydroxypropanoate methyl ester backbone, bearing one asymmetric center and a calculated LogP of -0.186 . It is commercially supplied as a research chemical with a typical purity of 98% and is classified under GHS as harmful/irritant (H302, H315, H319, H335) .

Why Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate Cannot Be Casually Interchanged with In-Class Analogs


Within the imidazolyl hydroxypropanoate series, seemingly minor structural variations—N-methyl vs. N-ethyl substitution, methyl ester vs. carboxylic acid, or 2-hydroxy vs. 3-hydroxy regiochemistry—produce measurable differences in lipophilicity (ΔLogP ≥ 0.32), hydrogen-bonding capacity (ΔHBD = 1), and molecular weight that collectively alter membrane permeability, metabolic stability, and CYP inhibition liability [1]. A landmark comparative study of fourteen 1-substituted imidazoles demonstrated that CYP isozyme selectivity is exquisitely sensitive to both molecular weight thresholds (MW ≈ 200 Da demarcates CYP2E1/CYP2A6 vs. CYP3A4/5 inhibition dominance) and N-substituent identity, meaning that even close analogs cannot be assumed bioequivalent without empirical verification [1]. The quantitative evidence below establishes where this specific compound diverges from its nearest neighbors.

Quantitative Differentiation Evidence for Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate vs. Closest Analogs


LogP Differentiation: Intermediate Lipophilicity vs. N-Methyl and Carboxylic Acid Analogs

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate exhibits a calculated LogP of -0.186, positioning it between the more hydrophilic N-methyl analog Methyl 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoate (LogP = -0.5035) and the more lipophilic carboxylic acid analog 3-(1-Ethyl-1H-imidazol-2-yl)-2-hydroxypropanoic acid (LogP = -0.109) . The ΔLogP of +0.318 vs. the N-methyl analog represents a roughly 2-fold increase in octanol-water partition coefficient, while the ΔLogP of -0.077 vs. the acid analog confers marginally greater aqueous solubility.

Lipophilicity ADME Membrane permeability

Hydrogen Bond Donor Count: Reduced HBD vs. Carboxylic Acid Analog Improves Permeability Potential

The target compound possesses 1 hydrogen bond donor (the secondary alcohol –OH), compared to 2 HBDs for the direct carboxylic acid analog 3-(1-Ethyl-1H-imidazol-2-yl)-2-hydroxypropanoic acid (CAS 1538955-98-4), which carries both the alcohol –OH and the carboxylic acid –OH . This difference is structurally encoded: the methyl ester masks the second HBD present in the free acid. Both compounds share 3 hydrogen bond acceptors (imidazole N, ester carbonyl O, alcohol O for the target; imidazole N, acid carbonyl O, alcohol O for the acid analog).

Drug-likeness Lipinski rules Oral bioavailability

Molecular Weight and Predicted CYP Inhibition Spectrum: MW-Driven Isozyme Selectivity Threshold

At MW 198.22, the target compound falls below the critical ~200 Da threshold identified by Franklin et al. (2007) in a comparative study of fourteen 1-substituted imidazoles. That study established that CYP2E1 and CYP2A6 were exclusively inhibited (IC50 < 5 µM) by imidazoles with MW below approximately 200, whereas potent CYP3A4/5 inhibition (IC50 < 0.3 µM) was restricted to imidazoles with MW above 300 [1]. By contrast, the N-methyl analog (MW 184.19) falls even further below this threshold, and larger imidazole derivatives (e.g., nafimidone, MW 236) shift the CYP inhibition profile toward CYP2D6 and CYP1A2. The target compound's MW positions it at the boundary where CYP2E1/CYP2A6 liability is predicted to be the dominant metabolic concern rather than CYP3A4/5.

CYP inhibition Drug metabolism Metabolic stability

Chiral Center Availability: Racemic Mixture Enables Enantiomer Resolution and Stereochemical SAR Studies

Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate contains one asymmetric carbon atom (the C-2 position of the hydroxypropanoate chain) and is supplied as a racemic mixture . This is in direct contrast to the regioisomeric analog methyl (3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoate (CAS 2227645-90-9), which is supplied as a stereochemically defined (3S)-enantiomer . Patent literature (US 5,663,343) establishes a general methodology for resolving racemic imidazolyl compounds of this structural class using optically active pyroglutamic acid, demonstrating industrial precedent for chiral resolution [1]. The racemic nature of the target compound makes it suitable as starting material for both enantiomer resolution studies and for evaluating stereochemistry-dependent biological activity differences.

Chiral resolution Stereochemistry Enantiomeric purity

Methyl Ester Reactivity Advantage: Superior Derivatization Versatility vs. Carboxylic Acid Analog

The methyl ester functionality of the target compound provides greater synthetic versatility compared to the carboxylic acid analog 3-(1-Ethyl-1H-imidazol-2-yl)-2-hydroxypropanoic acid (CAS 1538955-98-4). The methyl ester can undergo direct aminolysis to form amides, transesterification to access diverse ester prodrugs, or reduction to the primary alcohol—transformations that are not directly accessible from the free carboxylic acid without prior activation . Additionally, the methyl ester serves as a protected form of the carboxylic acid; hydrolysis yields the free acid, whereas the reverse transformation requires an additional esterification step. Both compounds share the same imidazolyl core and hydroxypropanoate skeleton, but the ester offers a divergent synthetic entry point.

Synthetic chemistry Prodrug design Functional group interconversion

Optimal Research and Procurement Application Scenarios for Methyl 3-(1-ethyl-1H-imidazol-2-yl)-2-hydroxypropanoate


Medicinal Chemistry Lead Optimization: Balancing Lipophilicity for CNS or Oral Drug Candidates

When optimizing a lead series where the imidazole pharmacophore is essential but LogP must be tuned, this compound's intermediate LogP of -0.186 provides a starting point that is more lipophilic than the N-methyl analog (LogP -0.5035) yet more hydrophilic than the carboxylic acid analog (LogP -0.109). This positioning allows bidirectional LogP modulation through subsequent derivatization, making it preferable for programs targeting CNS penetration (where LogP 1–3 is often optimal) or oral bioavailability (where LogP 0–3 is desirable).

Chiral Resolution and Stereochemistry-Activity Relationship (SSAR) Studies

The racemic nature of this compound, bearing a single asymmetric center at the 2-hydroxy position, makes it an ideal substrate for chiral resolution method development. Patent US 5,663,343 establishes a precedent for resolving imidazolyl compounds of this structural class using optically active pyroglutamic acid. Procurement of the racemate enables parallel evaluation of both enantiomers in biological assays, avoiding the higher cost and limited availability of pre-resolved single enantiomers.

CYP Metabolism Profiling: Differentiating CYP2E1/CYP2A6 vs. CYP3A4/5 Liability in Imidazole Series

With MW 198.22, this compound occupies the critical boundary region identified by Franklin et al. (2007) where CYP inhibition liability transitions from CYP2E1/CYP2A6-dominant (MW < ~200) to CYP3A4/5-dominant (MW > ~300). It is therefore a strategically valuable tool compound for profiling how incremental structural changes (N-ethyl vs. N-methyl, ester vs. acid) shift CYP isozyme selectivity within an imidazole-based chemical series, informing DDI risk assessment early in lead optimization.

Divergent Library Synthesis: Exploiting Methyl Ester Reactivity for Parallel Derivatization

The methyl ester group enables direct amide formation, transesterification, reduction, and controlled hydrolysis—four distinct synthetic pathways from a single building block. This divergent reactivity is not available from the carboxylic acid analog without additional activation steps. For medicinal chemistry groups building imidazole-focused compound libraries, this compound reduces the number of building blocks required to explore chemical space around the hydroxypropanoate moiety, streamlining procurement and synthesis workflows.

Quote Request

Request a Quote for Methyl 3-(1-ethyl-1h-imidazol-2-yl)-2-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.